Protein SSX4 (151-170)

CD4+ T-cell epitope IFN-γ ELISpot melanoma immunotherapy

Protein SSX4 (151-170) is a synthetic 20-mer peptide (sequence: INKTSGPKRGKHAWTHRLRE) corresponding to amino acid residues 151–170 of the human SSX4 cancer/testis antigen (CT5.4). This peptide functions as an HLA class II-restricted CD4+ T-cell epitope presented predominantly by the HLA-DP10 allele, as identified through systematic peptide library screening in melanoma patients whose tumors express the SSX-4 antigen.

Molecular Formula
Molecular Weight
Cat. No. B1574997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX4 (151-170)
SynonymsProtein SSX4 (151-170)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Protein SSX4 (151-170) Synthetic Peptide: Basic Characteristics and Procurement Context


Protein SSX4 (151-170) is a synthetic 20-mer peptide (sequence: INKTSGPKRGKHAWTHRLRE) corresponding to amino acid residues 151–170 of the human SSX4 cancer/testis antigen (CT5.4) . This peptide functions as an HLA class II-restricted CD4+ T-cell epitope presented predominantly by the HLA-DP10 allele, as identified through systematic peptide library screening in melanoma patients whose tumors express the SSX-4 antigen [1]. The SSX4 protein belongs to the highly homologous synovial sarcoma X breakpoint family and shares approximately 80% sequence identity with SSX1, SSX2, SSX3, and SSX5 [2]. As a research-grade synthetic peptide, it is supplied for immunological and oncological research applications including T-cell epitope mapping, vaccine development studies, and immunomonitoring assays .

Why Generic Substitution of Protein SSX4 (151-170) with Adjacent Overlapping Peptides Fails in Immunological Research


Within the immunodominant C-terminal region of SSX4, the overlapping peptide SSX4 (161-180) (sequence: KHAWTHRLRERKQLVVYEEI) shares an 11-amino acid overlap with SSX4 (151-170), yet the two peptides exhibit distinct functional profiles that preclude interchangeable use [1]. The 151-170 peptide is restricted by the relatively rare HLA-DP10 allele (approximate population frequency ~2%), whereas the overlapping 161-180 peptide is presented by the more common HLA-DR8 (frequency ~4%) and HLA-DR52 (frequency ~41%) alleles [1]. This differential HLA restriction directly impacts the patient population coverage in immunotherapy studies and fundamentally alters the immunological readout in T-cell assays. Furthermore, in quantitative IFN-γ ELISpot analyses using PBMCs from melanoma patient LAU 97, peptide 151-170 stimulated 9.43% of CD4+ T cells, while the partially overlapping peptide 161-180 stimulated only 2.25%—a greater than fourfold difference in immunogenicity within the same donor [2]. These data demonstrate that overlapping peptides from the same protein region cannot be treated as functional equivalents for either research or clinical procurement decisions.

Quantitative Comparative Evidence for Protein SSX4 (151-170) Versus Closest Analogs in T-Cell Epitope Research


Dominant Immunogenicity Among C-Terminal Overlapping SSX4 Peptides in a Melanoma Patient

In the melanoma patient LAU 97, peptide SSX4 (151-170) elicited the highest IFN-γ response among all overlapping peptides spanning the entire SSX4 protein sequence. The response was 4.2-fold greater than that of the adjacent overlapping peptide SSX4 (161-180) and 47-fold greater than peptide SSX4 (141-160), establishing a dominant immunogenicity profile for this specific sequence [1].

CD4+ T-cell epitope IFN-γ ELISpot melanoma immunotherapy immunodominance

Unique HLA-DP10 Restriction Profile Differentially Narrowing Applicable Patient Populations

SSX4 (151-170) is exclusively restricted by HLA-DP10, whereas the five other established SSX4 CD4+ epitopes are restricted by various HLA-DR alleles. HLA-DP10 has an estimated population frequency of approximately 2%, compared with HLA-DR3 (21%), HLA-DR52 (41%), HLA-DR8 (4%), HLA-DR11 (25%), and HLA-DR15 (20%) for other SSX4 epitopes [1]. This unique HLA-DP10 restriction necessitates deliberate patient screening and cannot be substituted by peptides with broader HLA-DR coverage.

HLA restriction MHC class II HLA-DP10 patient stratification

Patient-Specific Immunodominance Pattern Distinct from Broadly Recognized N-Terminal Epitopes

SSX4 (151-170) exhibits a unique, patient-restricted immunodominance pattern: in patient LAU 97, it was the single most immunogenic peptide (9.43% IFN-γ+ CD4+ T cells), but in patients LAU 331 and LAU 14, it elicited negligible responses (<0.02%). In contrast, N-terminal epitopes such as peptide 51-70 were recognized across multiple patients (0.65% in LAU 331, 0.06% in LAU 14) [1]. This pattern contrasts with the more broadly recognized KRAB-domain epitopes identified in the Valmori et al. study, where SSX-4 epitopes 51-70 and 61-180 were recognized by CD4+ T cells from an ovarian cancer patient via HLA-DR [2].

immunodominance hierarchy T-cell epitope hierarchy inter-patient variability

SSX4 Gene Expression Frequency in Tumors Relative to Family Members SSX1 and SSX2

In a panel of 120 epithelial ovarian cancer (EOC) specimens assessed by RT-PCR, SSX4 exhibited the highest expression frequency at 16% (19/120), compared with 10% (12/120) for SSX2 and 2.5% (3/120) for SSX1 [1]. This finding positions SSX4 as the most frequently expressed SSX family member in EOC, suggesting that SSX4-derived peptides such as 151-170 may be relevant for a larger proportion of ovarian cancer patients than peptides derived from SSX1 or SSX2.

tumor expression frequency cancer/testis antigen SSX family epithelial ovarian cancer

Sequence Divergence Between SSX Family Members Precludes Cross-Reactive Peptide Substitution

The SSX4 protein shares approximately 80% amino acid sequence identity with SSX1, SSX2, SSX3, and SSX5 [1]. Within the 151-170 region specifically, sequence differences among family members are sufficient to abrogate T-cell cross-recognition, as evidenced by the fact that SYT-SSX1 and SYT-SSX2 fusion-specific RT-PCR primers that differ by only 4 base pairs in exon 5 fail to amplify SSX4 [2]. This sequence divergence means that peptides derived from the corresponding region of SSX1 or SSX2 cannot substitute for SSX4 (151-170) in T-cell stimulation assays.

sequence homology SSX family cross-reactivity peptide specificity

Functional Cross-Recognition of Overlapping Epitope 161-180 by 151-170-Specific T-Cell Clones

SSX4 151-170-specific CD4+ T-cell clones isolated from patient LAU 97 were shown to cross-recognize the overlapping peptide SSX4 161-180, confirming that these epitopes share a core recognition sequence within the 10-amino acid overlap region [1]. However, the quantitative response to the homologous peptide 161-180 was substantially lower (2.25% vs. 9.43% IFN-γ+ cells), indicating that while cross-recognition exists, the 151-170 peptide is the optimal stimulatory ligand [1]. Peptides from other regions of SSX4 (e.g., 41-60, 101-120) showed no cross-recognition by these clones, confirming the specificity of this recognition pattern [1].

T-cell cross-recognition overlapping epitopes CD4+ T-cell clones

Validated Research and Industrial Application Scenarios for Protein SSX4 (151-170) Based on Comparative Evidence


HLA-DP10-Restricted CD4+ T-Cell Immunomonitoring in Melanoma Immunotherapy Trials

SSX4 (151-170) is the exclusive reagent for monitoring CD4+ T-cell responses restricted by HLA-DP10 alleles [1]. In clinical immunotherapy trials enrolling melanoma patients, this peptide must be included in peptide pools for ELISpot or intracellular cytokine staining (ICS) assays when patients carry the DP10 allele (estimated population frequency ~2%) [2]. Substitution with the overlapping peptide 161-180 or with SSX1/SSX2-derived analogs would fail to detect DP10-restricted responses, as those peptides are presented by distinct HLA-DR alleles (DR8, DR52) [1]. The peptide has been specifically validated for ex vivo stimulation of PBMCs in IFN-γ ELISpot assays at a demonstrated detection level of 9.43% IFN-γ+ CD4+ T cells in responding patients [2].

SSX4-Specific CD4+ T-Cell Epitope Mapping and Clone Isolation Studies

For researchers isolating and characterizing SSX4-specific CD4+ T-cell clones, SSX4 (151-170) is the required antigen for stimulating, expanding, and testing clones derived from the C-terminal immunogenic region [1]. The peptide has been validated for use with autologous EBV-B cell presentation assays to confirm clonal specificity and HLA restriction [1]. As demonstrated by Ayyoub et al., 151-170-specific clones cross-recognize the overlapping 161-180 peptide but not peptides from the KRAB domain (e.g., 41-60) or central region (e.g., 101-120), enabling precise epitope mapping studies [1]. This peptide is essential for generating SSX4-specific CD4+ T-cell lines and clones for downstream functional characterization including cytokine profiling and tumor recognition assays.

Multi-Epitope Vaccine Design Targeting Ovarian Cancer Expressing SSX4

Given that SSX4 is the most frequently expressed SSX family member in epithelial ovarian cancer (16% of EOC specimens vs. 10% for SSX2 and 2.5% for SSX1) [1], SSX4 (151-170) should be included in multi-epitope vaccine constructs targeting ovarian cancer. The peptide is disclosed as SEQ ID NO:10 in U.S. Patent 8,008,464, covering SSX-4 HLA class II binding peptides and their use in vaccine compositions [2]. Combining this DP10-restricted epitope with HLA-DR-restricted SSX4 epitopes (e.g., 51-70 and 161-180) in a multi-epitope vaccine would maximize CD4+ T-cell help across diverse HLA class II haplotypes, potentially covering patients with DR3, DR8, DR11, DR15, DR52, and DP10 alleles [1][2].

Companion Diagnostic Development for SSX4-Targeted Immunotherapies

SSX4 (151-170) peptide can serve as a key reagent in developing companion diagnostic assays that assess pre-existing or vaccine-induced CD4+ T-cell immunity to SSX4 in cancer patients [1]. Because this epitope is recognized in a patient-specific manner (detected in 1 of 3 melanoma patients tested) with high magnitude when present [2], inclusion in diagnostic peptide panels alongside broadly recognized epitopes such as SSX4 51-70 enables comprehensive immune profiling. Peptide-stimulated IFN-γ ELISpot or ICS assays using SSX4 (151-170) as the stimulatory antigen can identify DP10+ patients who have spontaneously mounted CD4+ T-cell responses to SSX4-expressing tumors, thereby informing patient selection for SSX4-targeted immunotherapy trials [2]. The peptide is classified for research use only and is not intended for clinical diagnostic procedures .

Quote Request

Request a Quote for Protein SSX4 (151-170)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.